molecular formula C22H25N5O2S B2728848 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 1223852-43-4

2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No.: B2728848
CAS No.: 1223852-43-4
M. Wt: 423.54
InChI Key: ITHGLKVFHPRCQR-UHFFFAOYSA-N
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Description

2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a useful research compound. Its molecular formula is C22H25N5O2S and its molecular weight is 423.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing various heterocyclic compounds, including those incorporating triazolo and pyridazine moieties, due to their interesting biological properties. For instance, studies have detailed the synthesis of novel heterocycles, demonstrating methods to create pyridazine analogs with significant pharmaceutical importance. These syntheses often involve complex reactions, aiming at producing compounds for further biological evaluation (Sallam et al., 2021; Deeb et al., 2005).

Potential Applications in Medicinal Chemistry

Heterocyclic compounds similar to the one have been evaluated for a variety of biological activities, including antimicrobial, antiviral, and anticancer properties. For example, some newly synthesized triazolo[4,3-b]pyridazine derivatives showed promising antiviral activity against hepatitis-A virus (HAV), with certain compounds demonstrating significant effects compared to others (Shamroukh & Ali, 2008). Additionally, studies on pyridazin-3-one and 2-amino-5-arylazopyridine derivatives have been conducted to explore their utility in the synthesis of fused azines, indicating the broad interest in these compounds for developing new therapeutic agents (Ibrahim & Behbehani, 2014).

Properties

IUPAC Name

2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c28-20(23-17-10-9-15-5-4-6-16(15)13-17)14-26-22(29)27-19(24-26)11-12-21(25-27)30-18-7-2-1-3-8-18/h9-13,18H,1-8,14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHGLKVFHPRCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=NN3C(=NN(C3=O)CC(=O)NC4=CC5=C(CCC5)C=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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